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molecular formula C9H7N3O3 B8803467 5-Oxo-1-phenyl-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic Acid

5-Oxo-1-phenyl-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic Acid

Cat. No. B8803467
M. Wt: 205.17 g/mol
InChI Key: IVSIPEVYRLVPPX-UHFFFAOYSA-N
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Patent
US08871792B2

Procedure details

Methyl 2,5-dihydro-5-oxo-1-phenyl-1h-1,2,4-triazole-3-carboxylate (300.0 mg, 1.4 mmol) was mixed with MeOH (4.5 mL, 110 mmol) and water (0.5 mL, 30 mmol) at room temperature, then treated with LiOH monohydrate (0.1 g, 2.7 mmol) at room temperature overnight. The mixture was concentrated and the resulting residue was acidified to pH˜1 with 1N aqueous HCl. The resulting solids were filtered and rinsed with water, then dried in vacuo to give the title compound as a yellowish solid (185 mg), which was used without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
LiOH monohydrate
Quantity
0.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[NH:5][C:4]([C:13]([O:15]C)=[O:14])=[N:3]1.CO.O>>[O:1]=[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([C:13]([OH:15])=[O:14])[NH:3]1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
O=C1N=C(NN1C1=CC=CC=C1)C(=O)OC
Name
Quantity
4.5 mL
Type
reactant
Smiles
CO
Name
Quantity
0.5 mL
Type
reactant
Smiles
O
Step Two
Name
LiOH monohydrate
Quantity
0.1 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
O=C1NC(=NN1C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 185 mg
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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